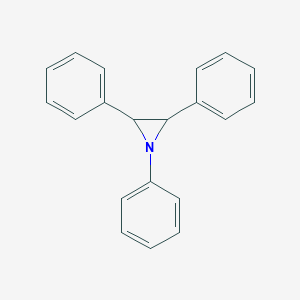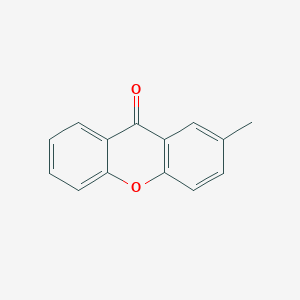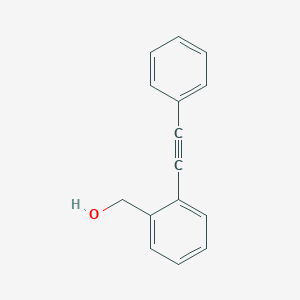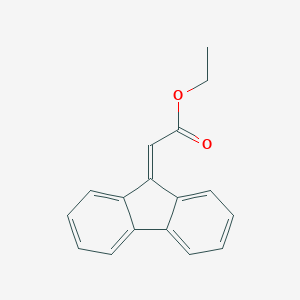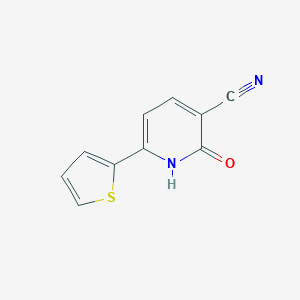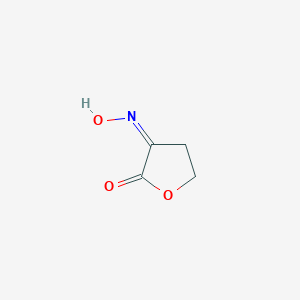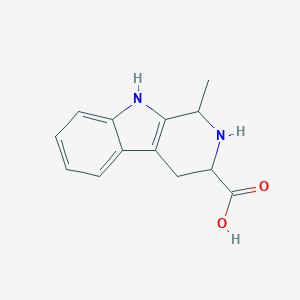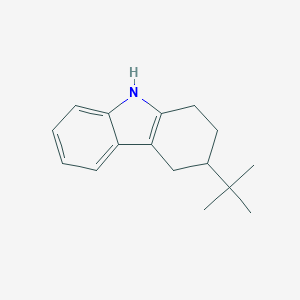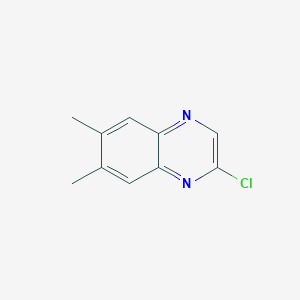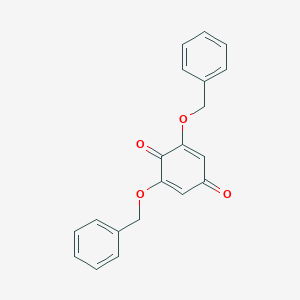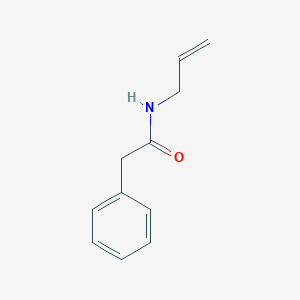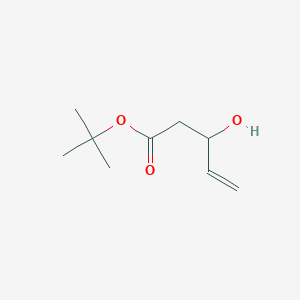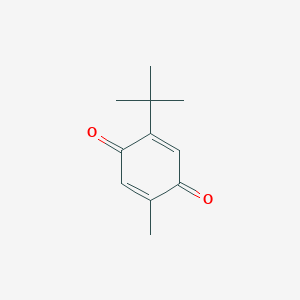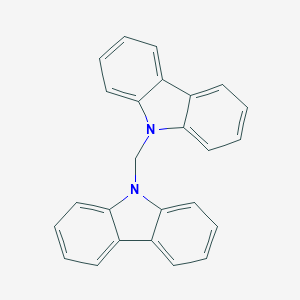
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is a polycyclic aromatic hydrocarbon that is widely used in scientific research. This compound is synthesized through various methods and has been found to have many biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is not fully understood. However, it is believed to act as a hole-transporting material in OLEDs and OPVs. It is also believed to have a high electron mobility, which makes it an attractive material for use in organic semiconductors.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. However, it has been found to be non-toxic and biocompatible, making it a promising material for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in lab experiments is its high purity and stability. It is also a relatively inexpensive material, which makes it accessible to researchers. However, one of the limitations of using this compound is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many future directions for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in scientific research. One area of future research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of future research is the exploration of new applications for this compound in the field of organic electronics and semiconductors. Additionally, there is potential for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in biomedical applications, such as drug delivery and tissue engineering.
Métodos De Síntesis
There are various methods of synthesizing 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of 9-bromo-9H-carbazole with 9-(trimethylsilylmethyl)carbazole in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole.
Aplicaciones Científicas De Investigación
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole has many scientific research applications. It is commonly used in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been found to have potential applications in the field of organic semiconductors.
Propiedades
Número CAS |
6510-63-0 |
|---|---|
Nombre del producto |
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole |
Fórmula molecular |
C25H18N2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
9-(carbazol-9-ylmethyl)carbazole |
InChI |
InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |
Clave InChI |
ZHENGQSAYATKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
